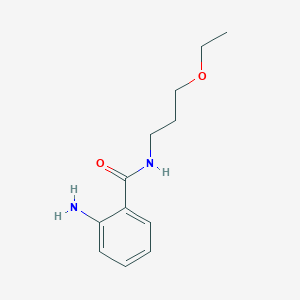

2-amino-N-(3-ethoxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N-(3-ethoxypropyl)benzamide, also known as 2-AEB, is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of benzamide, a type of amide, and has an amine group as its functional group. 2-AEB is a small molecule that has been studied for its ability to interact with proteins and other molecules, as well as its potential to act as a prodrug to enhance drug delivery. This article will discuss the synthesis method of 2-AEB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition : 2-amino-N-(3-ethoxypropyl)benzamide derivatives, specifically benzamides substituted in the 3-position, have been identified as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase (Purnell & Whish, 1980).

Neuroleptic Activity : Benzamides, including 2-amino-N-(3-ethoxypropyl)benzamide derivatives, have been synthesized and studied for their neuroleptic (antipsychotic) activities. Their inhibitory effects on apomorphine-induced stereotyped behavior in rats have been explored, with certain benzamides showing significant activity (Iwanami et al., 1981).

Synthesis of Diaryloxylated Benzoic Acids : The compound is used in copper-mediated selective mono- or diaryloxylation of benzamides, which provides a straightforward method for synthesizing mono- and diaryloxylated benzoic acids (Hao et al., 2014).

Antihypertensive Activity : Derivatives of 2-amino-N-(3-ethoxypropyl)benzamide have been synthesized and evaluated for their antihypertensive activity, demonstrating potential therapeutic applications (Cassidy et al., 1992).

Antiviral Activity : A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity, has been described. These compounds, derived from 2-amino-N-(3-ethoxypropyl)benzamide, demonstrate significant potential in antiviral therapy (Hebishy et al., 2020).

Metabolic Effects Study : The effects of benzamide derivatives on other metabolic processes like cell viability, glucose metabolism, and DNA synthesis have been studied, providing insights into their broader biological impact (Milam & Cleaver, 1984).

Molecular Synthesis : There's research on the high-yield synthesis of certain benzamide derivatives, indicating their utility in molecular and pharmaceutical synthesis (Bobeldijk et al., 1990).

Chemical Complexation : 2-amino-N-(3-ethoxypropyl)benzamide derivatives have been used in the complexation with manganese, providing insights into their potential applications in inorganic chemistry and materials science (Mitsuhashi et al., 2016).

Magnet Design : These compounds have been utilized in the design of metalloligands for creating single-molecule and single-chain magnets, demonstrating their potential in materials science and nanotechnology (Costes et al., 2010).

Pharmacological Properties : The pharmacological properties of benzamide derivatives, such as 2-amino-N-(3-ethoxypropyl)benzamide, have been reviewed, including their use in treating various conditions and their mechanism of action (Pinder et al., 2012).

Eigenschaften

IUPAC Name |

2-amino-N-(3-ethoxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTOGYUOKHAHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-ethoxypropyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

amino}acetamide](/img/structure/B2737956.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)